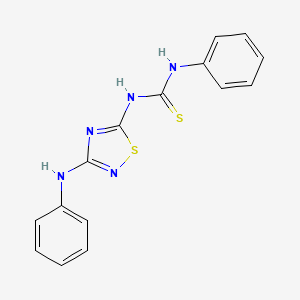
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiadiazole ring, an aniline group, and a phenylthiourea moiety. This compound has garnered interest due to its potential biological activities and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea typically involves the reaction of 3-anilino-1,2,4-thiadiazole with phenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylurea
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylcarbamate
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylsulfonamide
Uniqueness
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, is responsible for its potential biological activities, setting it apart from similar compounds.
特性
CAS番号 |
917947-40-1 |
|---|---|
分子式 |
C15H13N5S2 |
分子量 |
327.4 g/mol |
IUPAC名 |
1-(3-anilino-1,2,4-thiadiazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C15H13N5S2/c21-14(17-12-9-5-2-6-10-12)19-15-18-13(20-22-15)16-11-7-3-1-4-8-11/h1-10H,(H3,16,17,18,19,20,21) |
InChIキー |
HLSWPELXIBYLGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NSC(=N2)NC(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


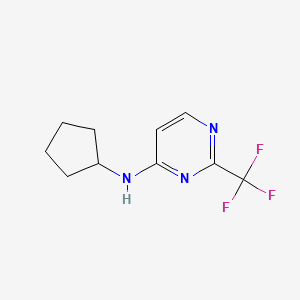
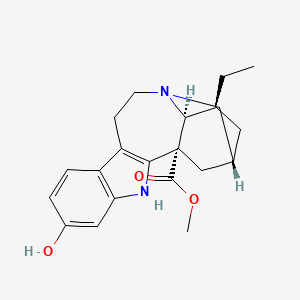
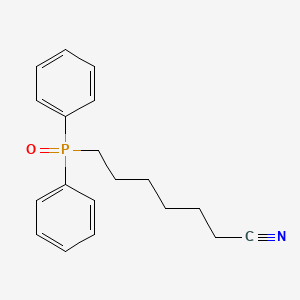
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)

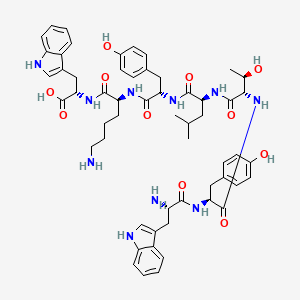
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

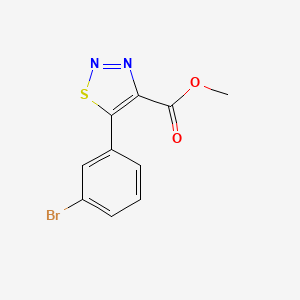
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
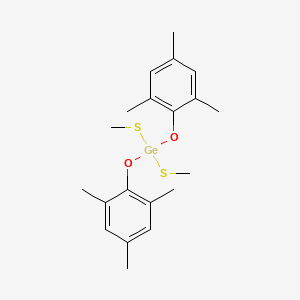
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
